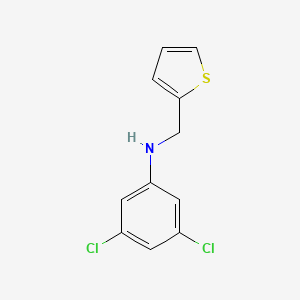

3,5-Dichloro-N-(2-thienylmethyl)aniline

Description

Overview of N-Substituted Aniline (B41778) Derivatives in Contemporary Chemical Research

N-substituted aniline derivatives are a cornerstone in modern chemical and pharmaceutical research, serving as versatile building blocks for a vast array of functional molecules. researchgate.netnih.gov Aniline, a primary aromatic amine, and its derivatives are fundamental intermediates in the synthesis of dyes, polymers, and agrochemicals. researchgate.net In the realm of medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The substitution on the nitrogen atom of the aniline core significantly influences the molecule's physicochemical properties and biological activity. This modification can enhance stability, alter solubility, and provide specific interactions with biological targets. mdpi.com The ongoing exploration of novel N-substituted aniline derivatives is driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.comchemrxiv.org The versatility of the aniline structure allows for extensive chemical modification, making it a privileged scaffold in drug discovery and materials science. researchgate.net

Structural Significance of Thiophene (B33073) and Dichloroaniline Moieties in Compound Design and Function

The structure of 3,5-Dichloro-N-(2-thienylmethyl)aniline incorporates two key components that are highly significant in compound design: the thiophene ring and the dichloroaniline moiety.

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The sulfur atom can participate in hydrogen bonding, enhancing interactions with biological receptors. Thiophene derivatives have a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a common strategy in drug design to modulate a compound's properties while retaining its biological activity.

The dichloroaniline moiety , in this case, 3,5-dichloroaniline (B42879), provides a chlorinated aromatic core. The presence and position of chlorine atoms on the aniline ring can profoundly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogen atoms, like chlorine, can form halogen bonds, which are increasingly recognized as important non-covalent interactions in molecular recognition. Dichloroanilines are important intermediates in the synthesis of herbicides, pigments, and pharmaceuticals. nih.gov The specific 3,5-substitution pattern on the aniline ring influences the electronic properties and steric profile of the molecule, which are critical determinants of its chemical reactivity and biological function.

Current Research Landscape and Scientific Rationale for Investigating this compound

While specific research on this compound is not extensively documented in publicly available literature, the scientific rationale for its investigation is firmly rooted in the established significance of its constituent chemical motifs. The combination of a thiophene ring and a dichloroaniline core within a single N-substituted aniline framework presents a compelling case for its synthesis and evaluation.

The primary motivation for studying this compound lies in the potential for synergistic or novel biological activities arising from the unique combination of these well-regarded pharmacophores. Researchers hypothesize that the thiophene moiety could confer potent biological activity, while the dichloroaniline portion could enhance metabolic stability and target engagement.

The investigation into molecules like this compound is part of a broader strategy in medicinal chemistry to create libraries of novel compounds with diverse structures to screen for new therapeutic agents. The systematic exploration of such compounds contributes to a deeper understanding of structure-activity relationships, guiding the design of future molecules with improved therapeutic potential. The molecular formula for this compound is C11H9Cl2NS.

Below is a table summarizing the properties of the parent aniline compounds:

| Compound Name | Molecular Formula | Use/Significance |

| 2,4-dichloroaniline (B164938) | C6H5Cl2N | Intermediate in the synthesis of 3,5-dichloroaniline. google.com |

| 2-bromo-4,6-dichloroaniline | C6H4BrCl2N | Intermediate in a synthetic route to 3,5-dichloroaniline. google.com |

| 3,5-dichloroaniline | C6H5Cl2N | A precursor for fungicides and a key building block in organic synthesis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJNOYDTKPJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro N 2 Thienylmethyl Aniline

Synthetic Routes to the 3,5-Dichloroaniline (B42879) Core

The preparation of 3,5-dichloroaniline is a critical first phase. Several synthetic pathways have been developed, starting from various precursors and employing different chemical reactions.

Hydrogenation of Dichloronitrobenzene Precursors

A primary and direct method for synthesizing 3,5-dichloroaniline is through the catalytic hydrogenation of 3,5-dichloronitrobenzene (B1666198). wikipedia.orggoogle.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

The process typically occurs in a high-pressure reactor. chemicalbook.com The 3,5-dichloronitrobenzene is dissolved in a suitable solvent, such as a methanol (B129727)/water mixture, and a catalyst is added. chemicalbook.com The vessel is purged to remove air and then pressurized with hydrogen. chemicalbook.com The reaction is then heated and stirred for several hours to ensure complete conversion. chemicalbook.com Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitro compounds. psu.eduresearchgate.net Other platinum-based catalysts, such as those supported on activated carbon or Fe₃O₄, have also demonstrated high efficiency and selectivity for the hydrogenation of various chloronitrobenzene isomers. nih.govrsc.org

The precursor, 3,5-dichloronitrobenzene, can be prepared from compounds like 2,6-dichloro-p-nitroaniline through diazotization followed by denitrification. google.com

Table 1: General Conditions for Hydrogenation of Nitroarenes This table is representative of general hydrogenation procedures and may be adapted for specific substrates.

| Parameter | Value/Condition | Source |

| Precursor | Aromatic Nitro Compound | chemicalbook.com |

| Reagent | Hydrogen (H₂) | chemicalbook.com |

| Catalyst | Metal catalyst (e.g., Pd/C) | chemicalbook.compsu.edu |

| Pressure | 0.5 - 2.0 MPa | chemicalbook.compsu.edu |

| Temperature | 100 °C | chemicalbook.com |

| Solvent | Methanol/Water | chemicalbook.com |

| Equipment | High-pressure autoclave | chemicalbook.compsu.edu |

Bromination and Subsequent Ammonification Strategies

Alternative routes to 3,5-dichloroaniline involve the use of bromination followed by ammonolysis (ammonification). These multi-step strategies can start from different chlorinated precursors.

One such method begins with m-dichlorobenzene or p-dichlorobenzene. quickcompany.in The process involves:

Bromination: The dichlorobenzene is reacted with bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to produce dichlorobromobenzene. quickcompany.in

Isomerization: The resulting mixture of dichlorobromobenzene isomers is rearranged to isolate the desired 3,5-dichlorobromobenzene intermediate. quickcompany.in

Ammonolysis: The 3,5-dichlorobromobenzene is heated with an aqueous ammonia (B1221849) solution in the presence of a copper catalyst (e.g., cuprous chloride or cuprous oxide) under pressure. quickcompany.in This nucleophilic aromatic substitution reaction replaces the bromine atom with an amino group to yield 3,5-dichloroaniline. quickcompany.in

Another pathway starts with 2,4-dichloroaniline (B164938). google.com This process includes:

Bromination: 2,4-dichloroaniline is treated with bromine to yield 2-bromo-4,6-dichloroaniline. google.com

Diazotization and Reduction: The resulting compound undergoes diazotization with sodium nitrite, followed by a reduction step (denitrification) to produce 3,5-dichlorobromobenzene. google.com

Ammonification: Similar to the previous method, the 3,5-dichlorobromobenzene is then reacted with ammonia water and a catalyst at elevated temperature and pressure to furnish 3,5-dichloroaniline. google.com

Table 2: Ammonolysis of 3,5-Dichlorobromobenzene This table outlines the specific conditions for the ammonification step.

| Parameter | Value/Condition | Source |

| Substrate | 3,5-Dichlorobromobenzene | quickcompany.ingoogle.com |

| Reagent | Aqueous Ammonia (min 20% w/w) | quickcompany.in |

| Catalyst | Cuprous Chloride / Cuprous Oxide | quickcompany.in |

| Temperature | 120 - 250 °C | quickcompany.in |

| Pressure | 10 - 80 kg/cm ² | quickcompany.in |

| Reaction Time | 2 - 15 hours | quickcompany.in |

Catalytic Dechlorination Approaches from Polychlorinated Precursors

Catalytic hydrodechlorination (HDC) presents a method for synthesizing target molecules by selectively removing chlorine atoms from more highly chlorinated precursors. mdpi.com This technology is a potential route for producing 3,5-dichloroaniline from polychlorinated benzenes or anilines. For instance, a process for preparing 3,5-dichloroaniline from 1,3,5-trichlorobenzene (B151690) via ammonolysis has been noted. quickcompany.in This reaction substitutes one chlorine atom with an amino group, effectively a partial dechlorination and amination.

The HDC process typically involves reacting the chlorinated compound with a hydrogen source over a suitable catalyst. mdpi.com While specific examples for the direct synthesis of 3,5-dichloroaniline via HDC of a polychlorinated aniline (B41778) are not extensively detailed, the general principles are well-established for other chlorinated aromatics. mdpi.comresearchgate.net Catalysts for this process often include noble metals like palladium and platinum, sometimes in bimetallic formulations to enhance activity and reduce poisoning. mdpi.com The reaction involves the substitution of chlorine atoms with hydrogen, and its selectivity is a key challenge. mdpi.com

Strategies for Introducing the 2-Thienylmethyl Moiety

Once the 3,5-dichloroaniline core is obtained, the final step is to attach the 2-thienylmethyl group to the nitrogen atom. This can be achieved through several standard organic chemistry transformations.

Nucleophilic Substitution Reactions with Aniline Derivatives

The most direct method for forming the N-(2-thienylmethyl) bond is through a nucleophilic substitution reaction. In this approach, the nitrogen atom of 3,5-dichloroaniline acts as a nucleophile, attacking an electrophilic carbon atom on the 2-thienylmethyl moiety.

This is typically achieved by reacting 3,5-dichloroaniline with a 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene, in the presence of a base. researchgate.net The base is required to deprotonate the aniline, increasing its nucleophilicity. The reaction proceeds via an Sₙ2 mechanism. The N-alkylation of anilines and other nitrogen-containing heterocycles using alkyl halides is a well-established synthetic transformation. researchgate.net Various bases and solvent systems can be employed to facilitate this reaction, with common choices including cesium carbonate or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netnih.gov

Table 3: General Parameters for N-Alkylation via Nucleophilic Substitution This table represents a generalized procedure for the N-alkylation of anilines.

| Component | Role | Example | Source |

| 3,5-Dichloroaniline | Nucleophile | - | researchgate.net |

| 2-(Halomethyl)thiophene | Electrophile | 2-(Chloromethyl)thiophene | google.com |

| Base | Proton Scavenger | Cesium Carbonate, K₂CO₃ | researchgate.netnih.gov |

| Solvent | Reaction Medium | Acetonitrile, DMF | researchgate.netnih.gov |

| Additive | Catalyst (optional) | Tetrabutylammonium iodide | nih.gov |

Organometallic Coupling Methodologies

Organometallic cross-coupling reactions provide a powerful and versatile alternative for constructing carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that couples amines with aryl or alkyl halides. wikipedia.orgorganic-chemistry.orgyoutube.com

In the context of synthesizing 3,5-Dichloro-N-(2-thienylmethyl)aniline, this methodology could be applied by coupling 3,5-dichloroaniline with a 2-thienylmethyl halide. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com The development of various generations of catalyst systems, particularly those using sterically hindered phosphine ligands, has greatly expanded the scope of this reaction to include a wide variety of amines and coupling partners under relatively mild conditions. wikipedia.org This method is renowned for its functional group tolerance and high efficiency, making it a cornerstone of modern synthetic chemistry for C-N bond formation. wikipedia.orglibretexts.org

Table 4: Key Components for Buchwald-Hartwig Amination This table lists the essential components for a typical Buchwald-Hartwig cross-coupling reaction.

| Component | Function | Examples | Source |

| Amine | Nucleophile | 3,5-Dichloroaniline | wikipedia.orgyoutube.com |

| Halide | Electrophile | 2-(Bromomethyl)thiophene | wikipedia.org |

| Catalyst | Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |

| Ligand | Stabilizes/Activates Catalyst | BINAP, dppf, tBuBrettPhos | wikipedia.orgnih.gov |

| Base | Activates Amine/Catalyst | NaOtBu, K₂CO₃, Cs₂CO₃ | youtube.com |

| Solvent | Reaction Medium | Toluene, Dioxane | libretexts.org |

Chemical Reactivity and Potential Transformations

The reactivity of this compound is a composite of the functionalities present in the molecule. The dichlorinated aniline ring is activated towards certain substitution reactions, while the thiophene (B33073) ring offers a site for oxidation and other transformations characteristic of sulfur-containing heterocycles.

The sulfur atom in the thienyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations can significantly alter the electronic properties and steric profile of the molecule. The oxidation of thiophenes typically requires controlled conditions to achieve the desired oxidation state. researchgate.net

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid can be employed. researchgate.netwikipedia.org The reaction can proceed stepwise, with the sulfoxide (B87167) being an intermediate on the pathway to the sulfone. researchgate.netorganic-chemistry.org By carefully controlling the stoichiometry of the oxidant and the reaction temperature, it is often possible to selectively isolate the sulfoxide. organic-chemistry.orgresearchgate.net For instance, oxidation with one equivalent of the oxidizing agent at lower temperatures generally favors the formation of the sulfoxide, whereas using an excess of the oxidant and higher temperatures drives the reaction towards the sulfone. researchgate.net Reagents like Oxone® have also been effectively used for the selective oxidation of sulfides to either sulfoxides or sulfones by tuning the reaction conditions. researchgate.net

| Oxidizing Agent | Potential Product | Key Considerations |

| m-CPBA (1 equiv) | 3,5-Dichloro-N-((1-oxido-2-thienyl)methyl)aniline | Controlled stoichiometry is crucial for selectivity. |

| m-CPBA (>2 equiv) | 3,5-Dichloro-N-((1,1-dioxido-2-thienyl)methyl)aniline | Excess oxidant and potentially higher temperatures favor the sulfone. |

| Trifluoroperacetic Acid | Mixture of Sulfoxide and Sulfone | A powerful oxidant; selectivity can be challenging to control. wikipedia.org |

| Oxone® | Sulfoxide or Sulfone | Selectivity can be controlled by stoichiometry and temperature. researchgate.net |

The structural framework of this compound offers multiple sites for reduction, including the aromatic rings and the carbon-chlorine bonds. The specific outcome of a reduction reaction is highly dependent on the catalyst and reaction conditions employed.

Catalytic hydrogenation is a versatile method for such transformations. The use of Raney nickel as a catalyst can lead to the complete reduction and desulfurization of the thiophene ring, resulting in the formation of a saturated butyl group. slideshare.netyoutube.com Milder reduction conditions, for instance using sodium in liquid ammonia, may result in partial reduction of the thiophene ring to yield dihydrothiophene derivatives. youtube.com

Furthermore, the dichloroaniline moiety can undergo reductive dehalogenation, where one or both chlorine atoms are replaced by hydrogen. This process can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, sometimes in the presence of a base. acs.orguky.edu However, this reaction can also occur as an undesired side reaction during the hydrogenation of other functional groups, such as the reduction of a nitro group to an amine on a chlorinated aromatic ring. google.com The selectivity of dehalogenation versus ring reduction depends on the catalyst, solvent, and reaction parameters.

| Reagent/Catalyst | Target Moiety | Potential Product(s) |

| Raney Ni, H₂ | Thiophene Ring | N-(Butyl)-3,5-dichloroaniline |

| Na / Liquid NH₃ | Thiophene Ring | Dihydrothiophene derivative |

| Pd/C, H₂ | Dichloroaniline Ring | 3-Chloro-N-(2-thienylmethyl)aniline and/or N-(2-thienylmethyl)aniline |

| Ni or Co catalysts, H₂ | Dichloroaniline Ring | Benzene (B151609) derivative (via dehalogenation). uky.edu |

Nucleophilic aromatic substitution (SNAr) is a plausible transformation for the 3,5-dichloroaniline ring of the target molecule. The presence of two electron-withdrawing chlorine atoms meta to the amino group enhances the electrophilicity of the carbon atoms to which they are attached, making the ring susceptible to attack by strong nucleophiles. youtube.com Reactions with nucleophiles such as alkoxides, thiolates, or amines could potentially displace one or both of the chlorine atoms. lookchem.com The reaction is generally facilitated by strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. youtube.com

The thiophene ring is also known to undergo nucleophilic substitution, often more readily than corresponding benzene systems. The sulfur atom can stabilize the intermediate through the involvement of its d-orbitals. However, in the absence of strong activating groups on the thiophene ring itself, the dichlorinated aniline ring is expected to be the more reactive site for SNAr in this compound.

The relative reactivity would depend on the specific nucleophile and reaction conditions. For instance, studies on related chloroaniline systems have demonstrated successful substitution with thiolates. lookchem.com

The chlorine substituents on the aniline ring serve as excellent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with boronic acids or their esters to form biaryl compounds. wikipedia.orglibretexts.org this compound could undergo mono- or di-substitution reactions with various aryl or vinyl boronic acids. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective mono-arylation or exhaustive diarylation, replacing the chlorine atoms with new aryl groups. nih.govnih.govresearchgate.net

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a new C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org The chlorine atoms on the aniline ring can be substituted with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. beilstein-journals.orgorganic-chemistry.org This allows for the synthesis of more complex poly-amino aromatic structures.

Halogen-Metal Exchange: This reaction involves the treatment of an aryl halide with an organometallic reagent, typically an organolithium compound like n-butyllithium or t-butyllithium, to replace the halogen with a metal. wikipedia.org This transformation converts the relatively unreactive C-Cl bond into a highly nucleophilic C-Li bond. The resulting organolithium species can then be reacted with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups onto the aromatic ring. The exchange rate typically follows the trend I > Br > Cl, so harsher conditions might be required for the chloro-substituents. wikipedia.orgias.ac.in

| Reaction Type | Catalyst/Reagent | Coupling Partner/Electrophile | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Arylboronic acid (Ar-B(OH)₂) | Mono- or Di-aryl substituted aniline derivative |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Primary/Secondary Amine (R₂NH) | Mono- or Di-amino substituted aniline derivative |

| Halogen-Metal Exchange | Organolithium (e.g., n-BuLi) | Followed by an electrophile (E⁺) | Mono- or Di-functionalized aniline derivative |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy would be a primary tool for elucidating the molecular structure of 3,5-Dichloro-N-(2-thienylmethyl)aniline. This technique provides information about the chemical environment of hydrogen atoms within the molecule.

Expected ¹H NMR Spectral Features:

Thienyl Protons: The protons on the thiophene (B33073) ring would appear as distinct signals, typically in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would confirm the 2-substitution pattern.

Aniline (B41778) Protons: The protons on the 3,5-dichlorinated aniline ring would also resonate in the aromatic region. Due to symmetry, two protons would be chemically equivalent, and the remaining proton would show a different chemical shift, resulting in a characteristic splitting pattern.

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) connecting the thienyl and aniline moieties would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent nitrogen and the thienyl ring.

Amine Proton: A broad signal corresponding to the N-H proton would be expected, the position of which can be highly variable and influenced by solvent, concentration, and temperature.

While specific peak data for the target molecule is not available, ¹H NMR data for the precursor, 3,5-dichloroaniline (B42879), has been reported. chemicalbook.com

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Purity Assessment

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, confirming its identity.

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of this compound (C₁₁H₉Cl₂NS). The isotopic pattern of this peak would be characteristic, showing contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl).

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, yielding characteristic fragment ions. For instance, a prominent fragment would be the thienylmethyl cation. Studies on related N-(furylmethyl)anilines have shown that the primary fragmentation involves the cleavage of this C-N bond. nih.govresearchgate.net

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard for separating the compound from a mixture and providing mass data for purity assessment and identification. nih.govmdpi.comnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR/FTIR Spectral Features:

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretching vibration would be expected, typically in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic and heteroaromatic ring C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would be present in the fingerprint region.

C-Cl Stretch: The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Extensive FTIR data is available for the parent compound, 3,5-dichloroaniline, which confirms the presence of the dichlorinated aromatic ring and the primary amine group. nih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on bond lengths, bond angles, and intermolecular interactions. Although no specific crystallographic studies for this compound were found, research on similar complex aniline derivatives demonstrates the utility of this technique for confirming molecular conformation and packing in the solid state. researchgate.netresearchgate.net Data for the crystal structure of the precursor 3,5-dichloroaniline is available in the Crystallography Open Database. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for the analysis of non-volatile compounds like anilines. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be suitable for the separation and quantification of this compound. mdpi.comnih.govresearchgate.netthermofisher.com

Gas Chromatography (GC): GC is also a viable technique for analyzing aniline derivatives. thermofisher.com Due to the polarity of the amine group, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often possible.

Methods for the analysis of the parent compound, 3,5-dichloroaniline, by HPLC-MS/MS have been developed, demonstrating good linearity and recovery, which establishes a baseline for developing methods for its derivatives. nih.govresearchgate.net

Computational and Theoretical Investigations of 3,5 Dichloro N 2 Thienylmethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

No published studies were found that detail the DFT-optimized molecular geometry (bond lengths, bond angles, dihedral angles) or the electronic structure of 3,5-Dichloro-N-(2-thienylmethyl)aniline.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound are not available in the existing literature. This information is crucial for predicting its chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites for reactions, has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

There are no available NBO analyses that would provide insight into the charge transfer, hyperconjugative interactions, and delocalization of electron density within the this compound molecule.

Derivation of Global Chemical Reactivity Descriptors

Without foundational energy values like HOMO and LUMO, the calculation and reporting of global chemical reactivity descriptors such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are not possible.

Conformational Flexibility Studies and Molecular Energy Profiling

No conformational analyses or molecular energy profiles detailing the rotational barriers and stable conformers of this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling Using Theoretical Descriptors

While QSAR models are developed for various classes of compounds, no studies were identified that specifically use this compound as a subject or report its specific theoretical descriptors for such models.

Structure Activity Relationship Sar Investigations of 3,5 Dichloro N 2 Thienylmethyl Aniline and Its Analogs

Identification and Elucidation of Key Structural Epitopes Governing Biological or Chemical Activity

The molecule 3,5-Dichloro-N-(2-thienylmethyl)aniline can be dissected into three primary structural epitopes that are crucial for its activity: the 3,5-dichlorinated aniline (B41778) ring, the N-(2-thienylmethyl) group, and the methylene (B1212753) bridge connecting these two moieties.

The Dichlorinated Aniline Ring: The substitution pattern on the aniline ring is a key determinant of activity. The presence of two chlorine atoms at the 3 and 5 positions significantly influences the electronic properties and lipophilicity of the molecule. These electron-withdrawing groups can affect the pKa of the aniline nitrogen and may be involved in specific interactions, such as halogen bonding, with biological targets. In related dichlorinated aniline derivatives, such as N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, the dichloro substitution pattern is essential for high-affinity binding to its target. nih.gov The specific 3,5-substitution pattern locks the conformation and modulates the electronic environment of the aniline ring.

The N-(2-thienylmethyl) Group: The thiophene (B33073) ring is a well-known pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The position of attachment (2-thienyl) is also significant, as it dictates the spatial arrangement of the thiophene ring relative to the rest of the molecule. The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene (B151609), which can be a factor in its metabolic profile. nih.gov

The Methylene Bridge (-CH2-): This flexible linker connects the aniline and thienyl moieties. Its length and flexibility are critical for allowing the two aromatic rings to adopt an optimal conformation for binding to a target site. In studies of other N-arylmethyl-aniline derivatives, this linker plays a crucial role in positioning the aromatic systems within the binding pocket of enzymes or receptors. nih.govnih.gov

Impact of Systematic Substituent Modifications on Compound Efficacy and Selectivity

Systematic modifications of the core structure of this compound analogs have provided significant insights into their SAR.

Modifications on the Aniline Ring: In analogous N-arylmethyl-aniline structures, altering the substituents on the aniline ring has a profound impact on potency. For example, in a series of N-arylmethyl-aniline/chalcone hybrids designed as VEGFR-2 inhibitors, the introduction of hydroxyl or methoxy (B1213986) groups into the aniline ring region that interacts with the hinge region of the enzyme enhanced potency. nih.gov This suggests that for this compound, introducing small, hydrogen-bond donating or accepting groups at other positions of the aniline ring could modulate its biological activity. Conversely, replacing the electron-withdrawing chloro groups with electron-donating groups, like methyl groups, has been shown to diminish activity in similar scaffolds. nih.gov

Modifications on the Thiophene Ring: The substitution on the thiophene ring is another critical factor. In SAR studies of 5-substituted thiophene amidines, introducing a variety of alkyl and heteroatom substituents at the 5-position of the thiophene ring was undertaken to probe the S1 binding pocket of urokinase-type plasminogen activator. researchgate.net This highlights that the periphery of the thiophene ring is a viable point for modification to improve potency and selectivity. The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can significantly alter the properties of the thiophene ring and its interactions with a target. beilstein-journals.org

The table below summarizes the general impact of substituent modifications on the efficacy of related N-arylmethyl aniline and thiophene derivatives.

| Modification Site | Substituent Type | General Impact on Efficacy | Reference |

| Aniline Ring | Addition of -OH or -OCH3 | Increased Potency (e.g., VEGFR-2 inhibition) | nih.gov |

| Aniline Ring | Replacement of Cl with CH3 | Decreased Potency | nih.gov |

| Thiophene Ring (Position 5) | Alkyl or Heteroatom groups | Modulated Potency and Selectivity | researchgate.net |

| Methylene Bridge | Increased Rigidity/Flexibility | Affects Optimal Binding Conformation | nih.govnih.gov |

Comparative Analysis with Related N-Arylmethyl Substituted Anilines and Thiophene Derivatives

When comparing this compound with other N-arylmethyl substituted anilines, several key SAR principles emerge. In a series of N-arylmethyl substituted piperidine-linked aniline derivatives developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the nature of the arylmethyl group was critical for potent activity. nih.gov For instance, replacing the thienyl group with other aromatic systems like pyridine (B92270) or N-phenyl acetamide (B32628) has been shown to increase potency in different contexts, such as in VEGFR-2 inhibitors. nih.gov This indicates that while the thienylmethyl group is a key feature, other arylmethyl moieties can also confer significant activity, and the optimal choice is target-dependent.

The key difference often lies in the specific interactions each aromatic system can make. A thiophene ring, with its sulfur atom, offers different hydrogen bonding capabilities compared to a pyridine ring (nitrogen atom) or a simple phenyl ring. nih.gov

Compared to other thiophene derivatives, the N-(thienylmethyl)aniline scaffold combines the features of the thiophene pharmacophore with the conformational flexibility of the methylene linker and the specific electronic profile of the substituted aniline. Many biologically active thiophene derivatives incorporate the ring into a more rigid, fused system. nih.gov The non-fused, flexible nature of this compound allows for a greater degree of conformational freedom to adapt to various binding sites.

Application of In Silico Docking and Molecular Modeling for Binding Mode Predictions

In silico techniques, including molecular docking and molecular modeling, are invaluable tools for predicting how this compound and its analogs might bind to a biological target. nih.gov These computational methods provide insights into the plausible binding poses and key intermolecular interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov

For related N-arylmethyl-aniline hybrids, molecular docking studies have successfully predicted binding modes within the ATP-binding pocket of protein kinases like VEGFR-2. nih.govresearchgate.net These models revealed that the aniline portion of the molecule often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase (e.g., Cys919), while the other aromatic moiety (analogous to the thienyl group) occupies a more lipophilic pocket. nih.gov In such a model, the 3,5-dichloro substitutions on the aniline ring would likely be oriented towards a specific sub-pocket, potentially forming halogen bonds or favorable hydrophobic contacts.

Molecular dynamics simulations can further refine these static docking poses, providing information on the stability of the ligand-protein complex over time. nih.govresearchgate.net For this compound, such studies could predict:

The preferred conformation of the molecule within the binding site.

The specific interactions formed by the chlorine atoms and the thiophene sulfur atom.

The role of the flexible methylene linker in achieving an optimal binding pose.

These computational predictions are instrumental in guiding the design of new analogs with improved efficacy and selectivity by suggesting specific structural modifications to enhance favorable interactions or disrupt unfavorable ones. researchgate.netresearchgate.net

Biological Activity and Molecular Mechanisms of 3,5 Dichloro N 2 Thienylmethyl Aniline

Applications in Proteomics Research: Investigating Protein Interactions and Modifications

Direct proteomic studies on 3,5-Dichloro-N-(2-thienylmethyl)aniline were not identified. However, research on related dichloroaniline isomers provides a framework for how this class of compounds can be investigated using proteomic approaches to understand their molecular mechanisms of action and toxicity.

For instance, a proteomic analysis of zebrafish larvae exposed to 3,4-dichloroaniline (B118046) (DCA) revealed significant changes in protein expression. ufc.br In this study, zebrafish larvae were exposed to 4 mg/L of DCA for 96 hours. ufc.br Gel-free proteomic analysis identified 24 proteins that were significantly affected by this exposure. ufc.br Notably, 48 proteins were exclusively detected in the DCA-exposed group, while 248 proteins were only found in the control group. ufc.br The modulated proteins were primarily involved in metabolic processes, particularly lipid and hormone metabolism (e.g., Apoa1 and vitellogenins), as well as developmental and organogenesis processes (e.g., Myhc4, Acta2). ufc.br

Another study used a proteomic approach to investigate the degradation of 3,4-DCA in the bacterium Variovorax sp. WDL1. nih.gov This research showed an upregulation of proteins with high similarity to components of the multicomponent aniline (B41778) dioxygenase, an enzyme involved in the degradation of aniline compounds. nih.gov This suggests that proteomics can be a valuable tool to identify the specific proteins and pathways involved in the metabolism and detoxification of dichloroanilines in various organisms. These examples highlight how proteomics can elucidate the biological impact of dichloroaniline derivatives by identifying protein interactions and modifications.

Exploration of Inhibitory Mechanisms within Specific Biochemical Pathways

The inhibitory mechanisms of dichloroaniline derivatives have been explored in various biochemical contexts. These compounds can interfere with cellular processes through different modes of action. For example, the degradation pathway of 3,4-dichloroaniline in Acinetobacter soli strain GFJ2 involves a gene cluster responsible for its conversion to 4,5-dichlorocatechol. mdpi.com This indicates that specific enzymatic pathways are targeted for the breakdown of these compounds.

In bacteria, the degradation of aromatic amines like dichloroanilines often involves enzymes such as dioxygenases, deaminases, and CoA thioesterases. researchgate.net These enzymes are part of complex biochemical pathways that can be inhibited or induced by the presence of such compounds. Studies on the biotransformation of 3,5-dichloroaniline (B42879) in isolated rat kidney cells have shown that its toxicity is mediated by metabolites produced by various renal enzyme systems. nih.gov The cytotoxicity of these metabolites could be attenuated by inhibitors of cytochrome P450 (CYP) enzymes, flavin monooxygenases (FMOs), and peroxidases, suggesting that the inhibitory action of other compounds on these pathways can reduce the toxicity of 3,5-DCA. nih.gov

Furthermore, some aniline derivatives have been shown to induce oxidative stress, which can, in turn, inhibit or alter various biochemical pathways. researchgate.net The ability of these compounds to generate free radicals can lead to widespread, non-specific inhibition of enzymes and disruption of cellular signaling.

Modulatory Effects on Enzymatic Functions (e.g., Acetylcholinesterase, general enzyme kinetics)

The modulatory effects of dichloroaniline derivatives on enzymatic functions have been a subject of interest, particularly concerning enzymes like acetylcholinesterase (AChE). However, studies on the direct interaction of dichloroanilines with AChE have shown limited effects. For example, an investigation into the use of AChE inhibition as a criterion for acute toxicity in Daphnia magna found that 3,4-dichloroaniline (DCA) had no effect on the enzyme's activity, both in vivo and in vitro. nih.gov This suggests that, at least for some isomers, direct inhibition of acetylcholinesterase is not a primary mechanism of toxicity.

In terms of general enzyme kinetics, the reactivity of aniline derivatives can provide insights into their potential to interact with enzymes. Kinetic studies on the reactions of substituted anilines with various compounds have been performed. For example, the kinetics of Michael-type additions of substituted anilines to 3-butyn-2-one (B73955) have been studied to understand their nucleophilic reactivity. koreascience.kr Such studies help in predicting how these compounds might interact with the active sites of enzymes.

The metabolism of N-substituted anilines is also governed by enzyme kinetics. The in vitro C- and N-oxidation of N-benzyl-4-substituted anilines are catalyzed by enzymes located in the endoplasmic reticulum of liver, lung, and kidney cells. nih.gov The kinetic constants for these enzymatic reactions have been reported, showing that factors like the nature of the substituent on the aniline ring can influence the rate of metabolism. nih.gov

Identification and Characterization of Molecular Targets and Ligand-Receptor Interactions

Identifying the molecular targets of dichloroaniline derivatives is crucial for understanding their biological effects. While specific ligand-receptor interactions for this compound have not been detailed in the available literature, studies on related compounds offer potential insights.

One approach to identifying molecular targets is through understanding the metabolic pathways of these compounds. For 3,5-dichloroaniline, it is known to be a metabolite of the fungicides vinclozolin (B1683831) and iprodione. nih.gov Therefore, enzymes involved in the metabolism of these parent compounds are molecular targets for 3,5-DCA. In rat kidney cells, the metabolism of 3,5-DCA involves cytochrome P450 enzymes, flavin monooxygenases, and peroxidases. nih.gov Inhibition of these enzymes can reduce the formation of toxic metabolites, indicating they are key molecular targets. nih.gov

In the context of anticancer activity, certain aniline derivatives have been designed to target specific proteins. For example, indole-3-carboxamide derivatives, which share structural similarities with N-substituted anilines, have been developed as inhibitors of the Dishevelled (DVL) protein's PDZ domain, which is crucial for the WNT signaling pathway implicated in cancer. mdpi.com This suggests that N-substituted anilines could potentially be designed to interact with specific protein domains.

Furthermore, the degradation of 3,4-dichloroaniline by bacteria involves an aniline dioxygenase, which is a key molecular target for the initiation of its breakdown. nih.govumons.ac.be The identification of the genes encoding this enzyme complex provides a clear molecular target for bioremediation strategies.

Studies on Related Dichloroaniline Derivatives in Antimicrobial and Anticancer Contexts

Several studies have highlighted the potential of dichloroaniline derivatives as antimicrobial and anticancer agents. The presence of chlorine atoms on the aniline ring often enhances the biological activity of these compounds.

Antimicrobial Activity:

Research into the synthesis of new antimicrobial agents has included N-derivatives of 2,5-dichloroaniline (B50420). jst.go.jp Among the synthesized compounds, 2-hydroxy-5-bromobenzoyl derivatives of 2,5-dichloroaniline demonstrated strong antibacterial activity against Staphylococcus aureus in vitro. jst.go.jp Another study focused on new derivatives of chloramphenicol (B1208) with a modified dichloroacetyl tail, which showed significant antimicrobial activity. mdpi.com The bis-dichloroacetyl derivative of ornithine, in particular, displayed the highest antimicrobial activity both in vivo and in vitro. mdpi.com Furthermore, s-triazine derivatives incorporating a dichloroquinoline moiety have been synthesized and screened for their antibacterial and antifungal activities, with some compounds showing good inhibition against various bacterial strains. derpharmachemica.com

Anticancer Activity:

Dichloroacetic acid derivatives have been investigated as potential anti-tumor agents. uran.ua These compounds can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells, particularly when used in combination with other therapeutic methods. uran.ua Benzothiazole (B30560) aniline derivatives have also been synthesized and tested for their anticancer activity. mdpi.com The substitution with halogens like chlorine has been noted to contribute to increased antitumor activity against various cancer cell lines, including ovarian, colon, and renal cancers. mdpi.com Specifically, certain benzothiazole aniline ligands and their platinum (II) complexes showed better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells than the clinically used drug cisplatin. mdpi.com

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 2,5-Dichloroaniline Derivatives | Antimicrobial | 2-hydroxy-5-bromobenzoyl derivatives showed strong activity against Staphylococcus aureus. | jst.go.jp |

| Chloramphenicol Derivatives (with dichloroacetyl tail) | Antimicrobial | The bis-dichloroacetyl derivative of ornithine was the most potent. | mdpi.com |

| s-Triazine Dichloroquinoline Derivatives | Antimicrobial | Some compounds exhibited good antibacterial and antifungal activity. | derpharmachemica.com |

| Dichloroacetic Acid Derivatives | Anticancer | Can induce apoptosis and inhibit cancer cell growth. | uran.ua |

| Benzothiazole Aniline Derivatives | Anticancer | Halogen substitution increased antitumor activity. Some derivatives were more cytotoxic to cancer cells than cisplatin. | mdpi.com |

Assessment of Antioxidant Activity in N-Arylmethyl Substituted Anilines

The antioxidant potential of N-substituted anilines has been an area of active research. The introduction of different substituents on the aniline structure can significantly influence its antioxidant properties.

A study on N-(methoxysalicylidene) anilines, which are structurally related to N-arylmethyl substituted anilines, reported that all the synthesized compounds displayed antioxidant activities. journalcsij.com The total antioxidant capacities of these Schiff bases were evaluated using the phosphomolybdenum assay. journalcsij.com

Another area of research has focused on aniline-derived diselenides as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). mdpi.com In this study, a bis-aniline-derived diselenide substituted with a CF3 group showed the best results, being more effective as a GPx mimic than the standard catalysts ebselen (B1671040) and diphenyl diselenide. mdpi.com The presence of an amino group in close proximity to the selenium moiety was noted to contribute to the unique biological features of these compounds due to non-bonding interactions. mdpi.com

Furthermore, the antioxidant activity of novel nitrogen-containing heterocyclic scaffolds, which can be derived from aniline precursors, has been investigated. rsc.org These compounds were tested for their ability to scavenge the DPPH radical, and some showed stronger antioxidant activity than vitamin C. rsc.org

| Compound Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| N-(methoxysalicylidene) anilines | Phosphomolybdenum assay | All synthesized compounds exhibited antioxidant activity. | journalcsij.com |

| Aniline-derived diselenides | GPx-like activity | A CF3-substituted derivative was 5 times more effective than ebselen. | mdpi.com |

| Nitrogen heterocyclic scaffolds | DPPH radical scavenging | Some compounds showed stronger antioxidant activity (lower IC50) than vitamin C. | rsc.org |

Advanced Research Applications of 3,5 Dichloro N 2 Thienylmethyl Aniline

Utilization as Biochemical Reagents in Advanced Biological Assays

While direct and extensive research on 3,5-Dichloro-N-(2-thienylmethyl)aniline as a biochemical reagent is not widely documented, its structural components, particularly the aniline (B41778) derivative scaffold, are of significant interest in the synthesis of molecules with potential biological activities. Aniline derivatives are known to be key intermediates in the development of compounds with a wide range of biological effects, including anticancer and antimicrobial properties.

The synthesis of various N-substituted aniline derivatives has been a strategy for discovering new therapeutic agents. For instance, studies have shown that N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives exhibit potent antitumor activities and function as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, other research has focused on the synthesis and biological evaluation of aniline-containing derivatives of natural products, which have demonstrated significant inhibitory activity against human DNA topoisomerase II. nih.gov

Furthermore, the synthesis of novel heterocyclic compounds from aniline derivatives has yielded molecules with activity against various pathogenic microbes. researchgate.net The general approach involves modifying the aniline structure to create libraries of compounds that are then screened in biological assays to identify lead compounds for drug discovery. In this context, this compound could serve as a valuable precursor or building block for generating novel compounds to be tested in a variety of advanced biological assays, including those for anticancer, antibacterial, and antifungal activities. mdpi.com

Table 1: Examples of Biologically Active Aniline Derivatives

| Derivative Class | Biological Activity | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Antitumor, CDK2 inhibition | nih.gov |

| Aniline derivatives of podophyllotoxin | Human DNA topoisomerase II inhibition | nih.gov |

| Pyrazoloxazine derivatives from aniline precursors | Antimicrobial | researchgate.net |

| N-Substituted-3-chloro-2-azetidinones | Antibacterial | mdpi.com |

Research into Potential Agro-Chemical Applications (e.g., Pesticide and Herbicide Development)

The 3,5-dichloroaniline (B42879) core of the subject compound is a well-known structural motif in a number of commercially significant agrochemicals. Specifically, 3,5-dichloroaniline is a known metabolite of several dicarboximide fungicides, such as vinclozolin (B1683831), iprodione, and procymidone, as well as some herbicides. nih.govnih.gov This established connection of the dichloroaniline moiety to pesticidal activity makes this compound a compound of interest for the development of new agrochemicals.

Research in this area often involves the synthesis and evaluation of derivatives of known pesticides to enhance efficacy, broaden the spectrum of activity, or overcome resistance. The N-(2-thienylmethyl) group in this compound represents a modification to the basic 3,5-dichloroaniline structure. The introduction of a thiophene (B33073) ring, a common heterocycle in medicinal and agricultural chemistry, could modulate the biological activity of the parent aniline. For example, studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives have demonstrated their potential as fungicides. mdpi.com

The development of new pesticides often involves screening compounds for their ability to inhibit the growth of target pests, such as fungi or weeds. Given the fungicidal and herbicidal connections of its core structure, this compound and its derivatives could be synthesized and tested in bioassays against a panel of relevant agricultural pests.

Table 2: Dichloroaniline in Agrochemicals

| Parent Pesticide | Pesticide Type | Common Metabolite | Reference |

| Vinclozolin | Fungicide | 3,5-Dichloroaniline | nih.gov |

| Iprodione | Fungicide | 3,5-Dichloroaniline | nih.gov |

| Procymidone | Fungicide | 3,5-Dichloroaniline | nih.gov |

| Propanil | Herbicide | 3,4-Dichloroaniline (B118046) | tandfonline.comwikipedia.org |

| Diuron | Herbicide | 3,4-Dichloroaniline | nih.govwikipedia.org |

| Linuron | Herbicide | 3,4-Dichloroaniline | nih.govwikipedia.org |

Investigations into Environmental Transformation and Biodegradation Pathways of the Aniline Core

The widespread use of pesticides containing the dichloroaniline core has led to research into their environmental fate and biodegradation. Understanding these pathways is crucial for assessing the environmental impact and persistence of these compounds. The aniline core of this compound is susceptible to microbial degradation, a primary mechanism for the removal of aniline derivatives from the environment. nih.gov

Studies have identified various bacterial strains capable of degrading dichloroaniline isomers. For example, Bacillus megaterium IMT21 has been shown to mineralize 3,5-dichloroaniline. nih.gov The degradation pathways can vary depending on the specific isomer and the microorganisms involved. In some cases, degradation proceeds through the formation of dichloroaminophenol or dichloroacetanilide. nih.gov Research has also explored the reductive dehalogenation of dichloroanilines by anaerobic microorganisms found in sediments. asm.org

Table 3: Microorganisms Involved in Dichloroaniline Degradation

| Microorganism | Degraded Compound(s) | Reference |

| Bacillus megaterium IMT21 | 3,5-Dichloroaniline, other DCA isomers | nih.gov |

| Pseudomonas fluorescens Strain 26-K | 3,4-Dichloroaniline | researchgate.net |

| Acinetobacter soli GFJ2 | 3,4-Dichloroaniline | mdpi.com |

| Anaerobic sediment microorganisms | 2,4- and 3,4-Dichloroaniline | asm.org |

Integration into Complex Chemical Systems (e.g., Catalysis with Palladium Complexes, Hybrid Nanocomposite Development)

The chemical structure of this compound makes it a candidate for integration into more complex chemical systems, such as in the field of catalysis and materials science. Aniline and its derivatives are versatile building blocks in organic synthesis and polymer chemistry.

In the realm of catalysis, palladium complexes are widely used for a variety of cross-coupling reactions. The nitrogen atom and the aromatic rings in this compound could potentially coordinate with palladium, suggesting its possible use as a ligand in catalysis. Palladium-catalyzed reactions involving N-arylation of amines are well-established methods for forming C-N bonds. nih.govresearchgate.net The subject compound could also potentially participate as a substrate in such reactions.

In materials science, aniline derivatives are precursors for the synthesis of conducting polymers like polyaniline. These polymers can be used to create nanocomposites with a range of interesting electronic and physical properties. nih.govmdpi.com The in-situ polymerization of aniline in the presence of nanomaterials such as clays (B1170129) or silver nanoparticles is a common method for preparing these hybrid materials. bohrium.comresearchgate.net The this compound could potentially be used as a monomer or co-monomer in such polymerization reactions to create novel nanocomposites with tailored properties.

Table 4: Potential Applications in Complex Chemical Systems

| Application Area | Potential Role of this compound | Related Research |

| Palladium Catalysis | Ligand for palladium complexes, Substrate in N-arylation reactions | nih.govresearchgate.netnih.govresearchgate.net |

| Hybrid Nanocomposites | Monomer/co-monomer for synthesis of conducting polymers | nih.govmdpi.combohrium.comresearchgate.netresearchgate.net |

Future Research Directions and Emerging Paradigms for 3,5 Dichloro N 2 Thienylmethyl Aniline

Rational Design and Synthesis of Novel Analogs for Enhanced Specificity and Potency

The rational design of analogs based on the 3,5-Dichloro-N-(2-thienylmethyl)aniline scaffold is a critical first step in exploring its potential. This approach aims to systematically modify the core structure to enhance desired biological activities while minimizing off-target effects. Key strategies would involve Structure-Activity Relationship (SAR) studies, focusing on modifications of the aniline (B41778) and thiophene (B33073) rings.

Key areas for analog development include:

Substitution on the Aniline Ring: Beyond the existing 3,5-dichloro substitution, the introduction of other functional groups (e.g., trifluoromethyl, methoxy (B1213986), nitro) at the remaining open positions (2, 4, 6) could significantly influence lipophilicity, electronic properties, and metabolic stability.

Modification of the Thiophene Ring: The thiophene moiety is a versatile heterocycle. Introducing substituents at positions 3, 4, and 5 of the thiophene ring could modulate binding affinity and selectivity for potential biological targets.

Alteration of the Methylene (B1212753) Linker: The methylene bridge connecting the aniline and thiophene moieties could be modified. For instance, its replacement with a carbonyl group to form an amide, or its elaboration into a longer or more rigid chain, could alter the conformational flexibility of the molecule, potentially leading to improved target engagement.

These design principles form the basis for creating a focused library of analogs for systematic screening. The synthesis of such derivatives often involves well-established chemical reactions, including reductive amination to form the core structure, followed by functional group interconversions. benthamdirect.comnih.gov

Table 1: Hypothetical Analogs for Initial SAR Study This table is illustrative and presents potential analogs for a hypothetical research program.

| Compound ID | Aniline Ring Substitution | Thiophene Ring Substitution | Linker Modification | Predicted LogP |

|---|---|---|---|---|

| Parent | 3,5-dichloro | Unsubstituted | -CH2- | 4.5 |

| Analog-A1 | 2,3,5-trichloro | Unsubstituted | -CH2- | 5.1 |

| Analog-A2 | 3,5-dichloro-4-methoxy | Unsubstituted | -CH2- | 4.3 |

| Analog-T1 | 3,5-dichloro | 5-bromo | -CH2- | 5.2 |

| Analog-L1 | 3,5-dichloro | Unsubstituted | -C(O)- | 4.0 |

Advanced Mechanistic Elucidation through Multi-Omics Approaches

Should initial screenings reveal significant biological activity, understanding the compound's mechanism of action (MoA) at a systemic level is paramount. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased method for this purpose. frontlinegenomics.comtechscience.com This strategy moves beyond a single-target hypothesis to provide a holistic view of the cellular response to the compound. nih.govthermofisher.com

A potential workflow would involve treating a relevant cell model (e.g., a cancer cell line if antiproliferative activity is detected) with this compound and performing a time-course analysis of the following:

Transcriptomics (RNA-Seq): To identify up- or down-regulated genes, revealing the signaling pathways perturbed by the compound.

Proteomics (Mass Spectrometry): To quantify changes in protein expression and post-translational modifications, which can directly pinpoint affected cellular machinery.

Metabolomics (Mass Spectrometry, NMR): To detect alterations in the levels of small-molecule metabolites, providing insights into the compound's impact on cellular bioenergetics and metabolic pathways.

By integrating these datasets, researchers can construct comprehensive network models of the compound's MoA, potentially uncovering novel targets and biomarkers of response that would be missed by traditional methods. researchgate.net

Development of High-Throughput Screening Methodologies for New Biological Activities

To explore the full potential of this compound and its rationally designed analogs, high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets or cellular phenotypes.

Potential HTS campaigns could include:

Target-Based Screening: If a hypothetical target is identified, assays can be developed to screen the compound library for direct inhibition or activation. This could involve enzymatic assays, receptor binding assays, or protein-protein interaction assays.

Phenotypic Screening: This approach involves screening compounds for their ability to induce a specific cellular phenotype, such as apoptosis in cancer cells, inhibition of viral replication, or modulation of inflammatory responses, without a priori knowledge of the molecular target. researchgate.net

High-Content Screening (HCS): A sophisticated form of phenotypic screening that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously, providing a detailed "fingerprint" of a compound's effect on cell health and morphology.

The development of robust and miniaturized assays is key to the success of any HTS campaign, enabling the cost-effective evaluation of a large chemical space.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational and experimental methods can significantly accelerate the discovery process. researchgate.net In silico techniques can be used to prioritize the synthesis of analogs, predict their properties, and refine mechanistic hypotheses.

Key integrated approaches include:

Quantitative Structure-Activity Relationship (QSAR): Once initial experimental data are generated for a set of analogs, QSAR models can be built to correlate chemical structures with biological activity. mdpi.com These models can then predict the activity of virtual compounds, guiding the next round of synthesis.

Molecular Docking and Dynamics: If a biological target is identified and its 3D structure is known, molecular docking can predict the binding mode of this compound and its analogs. nih.gov Molecular dynamics simulations can further refine these binding poses and estimate binding free energies.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs early in the design phase. nih.gov This helps to de-risk the development process by flagging compounds with potentially poor pharmacokinetic profiles.

This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern drug discovery and can be effectively applied to the study of this compound class. acs.org

Exploration of Undiscovered Applications in Chemical Biology or Materials Science

The structural motifs within this compound suggest potential applications beyond traditional pharmacology.

Chemical Biology: The compound could be modified to create chemical probes for studying biological systems. For example, by incorporating a photoreactive group or a click-chemistry handle, it could be used for target identification via activity-based protein profiling. The aniline and thiophene moieties are common in fluorescent dyes; thus, analogs could be developed as novel fluorophores for cellular imaging.

Materials Science: Thiophene-containing compounds are well-known building blocks for organic electronics, particularly conducting polymers. The N-aryl linkage and dichlorophenyl group could be exploited to tune the electronic properties, solubility, and solid-state packing of resulting polymeric materials. Derivatives could be synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells. researchgate.net

Exploring these non-traditional applications requires interdisciplinary collaboration and could uncover entirely new areas of utility for this chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Dichloro-N-(2-thienylmethyl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3,5-dichloroaniline and 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key optimization steps include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalyst/base choice : Triethylamine or pyridine neutralizes HCl byproducts, improving reaction efficiency .

- Temperature control : Reactions at 80–90°C for 12–24 hours yield >75% purity (based on analogous syntheses of substituted anilines) .

Q. What analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 272.0 (calculated for C₁₁H₈Cl₂NS) .

- X-ray Crystallography : For structural confirmation, single-crystal analysis reveals bond angles and packing interactions (e.g., C–N bond length ~1.45 Å) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during functionalization of the thienyl or aniline moieties?

Methodological Answer: Regioselectivity issues arise due to competing electronic effects (e.g., electron-withdrawing Cl groups vs. electron-donating thienyl). Strategies include:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites by analyzing Fukui indices .

- Experimental validation : Use directed ortho-metalation (DoM) with LDA to selectively functionalize the aniline ring .

- Case study : In analogous compounds, meta-chlorine directs substitution to the para position of the aniline ring, while the thienyl group activates the α-position .

Q. What protocols ensure stability during long-term storage of this compound, and how should degradation products be monitored?

Methodological Answer:

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what experimental validations are required?

Methodological Answer:

- In silico design :

- Calculate HOMO/LUMO energies (Gaussian 09) to assess oxidative addition feasibility with Pd catalysts .

- Simulate steric effects using molecular docking (AutoDock Vina) to optimize ligand-catalyst interactions .

- Experimental validation :

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in DMF/H₂O at 100°C.

- Monitor coupling efficiency via GC-MS for biphenyl derivatives (expected m/z 350–400) .

Q. What strategies resolve solubility challenges in aqueous or non-polar solvents for biological assays?

Methodological Answer:

Q. How should researchers design toxicity studies to evaluate ecotoxicological impacts while adhering to OECD guidelines?

Methodological Answer:

- Test organisms : Use Daphnia magna (48-hour EC₅₀) and Vibrio fischeri (Microtox assay) for acute toxicity .

- Analytical endpoints : Measure bioaccumulation potential via log Kow (estimated at 3.2 using EPI Suite) .

- Regulatory compliance : Follow OECD 201 (Algal Growth Inhibition) and 211 (Daphnia Reproduction) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.